S-Benzyl-L-cysteine S-Benzyl-L-cysteine S-benzyl-L-cysteine zwitterion is an S-conjugate L-cysteine zwitterion substituted by a benzyl group; major species at pH 7.3.
Brand Name: Vulcanchem
CAS No.: 3054-01-1
VCID: VC21541698
InChI: InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CSCC(C(=O)O)N
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

S-Benzyl-L-cysteine

CAS No.: 3054-01-1

Cat. No.: VC21541698

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

S-Benzyl-L-cysteine - 3054-01-1

Description S-benzyl-L-cysteine zwitterion is an S-conjugate L-cysteine zwitterion substituted by a benzyl group; major species at pH 7.3.
CAS No. 3054-01-1
Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name (2R)-2-amino-3-benzylsulfanylpropanoic acid
Standard InChI InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Standard InChI Key GHBAYRBVXCRIHT-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)CSCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CSCC(C(=O)O)N

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